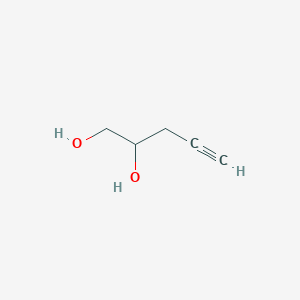

pent-4-yne-1,2-diol

Description

Properties

IUPAC Name |

pent-4-yne-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITIYGVGTCTFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316032 | |

| Record name | 4-Pentyne-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89364-28-3 | |

| Record name | 4-Pentyne-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89364-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentyne-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-yne-1,2-diol can be synthesized through several methods. One common approach involves the partial reduction of pent-4-yne-1,2-dione using a suitable reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs under mild conditions, resulting in the selective reduction of the carbonyl groups to hydroxyl groups while retaining the alkyne functionality.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the catalytic hydrogenation of pent-4-yne-1,2-dione using a palladium catalyst supported on carbon (Pd/C) under controlled hydrogen pressure. This method ensures high yield and purity of the desired diol.

Chemical Reactions Analysis

Types of Reactions

Pent-4-yne-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Pent-4-yne-1,2-dione.

Reduction: Pent-4-ene-1,2-diol or pentane-1,2-diol.

Substitution: Ethers or esters depending on the substituent used.

Scientific Research Applications

Pent-4-yne-1,2-diol has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of pent-4-yne-1,2-diol involves its functional groups. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity. The alkyne group can undergo addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkyne and Diol Groups

Key Differences :

- Alkyne Position : this compound’s terminal alkyne contrasts with 4-methylpent-2-yne-1,4-diol’s internal alkyne, affecting reactivity in cycloaddition reactions .

- Steric Effects : The diphenyl groups in 1,1-diphenyl-4-methylpent-2-yne-1,4-diol hinder accessibility to the alkyne, reducing its utility in catalysis compared to this compound .

Vicinal Diols Without Alkyne Groups

Key Differences :

- Reactivity : Ethane-1,2-diol lacks functional groups beyond hydroxyls, limiting its use in complex syntheses compared to this compound’s alkyne-driven reactions .

- Biological Activity : 4-Allylbenzene-1,2-diol exhibits potent antibacterial properties, whereas this compound’s applications are primarily synthetic .

Diols in Natural Products and Metabolites

Research Findings and Trends

- Synthetic Utility: this compound’s alkyne group enables modular derivatization (e.g., bis(sulfate) formation), a feature absent in non-alkynylated diols like ethane-1,2-diol .

- Stereochemical Sensitivity : The (2S)-isomer of this compound underscores the role of chirality in functional outcomes, paralleling trends in compounds like trans-cyclohexane-1,2-diol .

Biological Activity

Pent-4-yne-1,2-diol is an organic compound with significant potential in biological and medicinal chemistry. Its unique structure, featuring a triple bond and hydroxyl groups, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula CHO. Its structure includes:

- A pentane backbone with a triple bond at the fourth carbon.

- Hydroxyl groups (-OH) at the first and second carbons.

This combination of functional groups allows for various chemical reactivity patterns, making it a valuable intermediate in organic synthesis and medicinal applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The following mechanisms have been identified:

- Antimicrobial Activity : this compound may disrupt microbial cell membranes or inhibit crucial enzymes involved in microbial metabolism. This action can lead to reduced viability of bacterial cells and other pathogens.

- Anticancer Properties : Research indicates that this compound can interfere with cellular signaling pathways and induce apoptosis in cancer cells. This effect may be mediated through the inhibition of specific kinases or by altering the redox state within cells.

- Enzyme Interaction : The compound's hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially influencing their activity. Studies utilizing molecular docking simulations have suggested that this compound could act as an inhibitor for certain enzymatic processes.

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against common bacterial pathogens. Results showed significant inhibition zones in disk diffusion assays against both Gram-positive and Gram-negative bacteria. The compound demonstrated a dose-dependent response, indicating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

Research focused on the effect of this compound on breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways.

Applications in Medicinal Chemistry

This compound serves as a key building block for synthesizing bioactive molecules. Its derivatives are being explored for their therapeutic potential across various fields:

- Pharmaceuticals : Development of new antimicrobial agents and anticancer drugs.

- Agrochemicals : Synthesis of compounds aimed at pest control.

- Materials Science : Use in the production of polymers and resins due to its reactive nature.

Q & A

Basic: What synthetic strategies are effective for achieving high stereochemical purity in pent-4-yne-1,2-diol?

Answer:

Stereochemical control in this compound synthesis can be achieved via asymmetric catalysis or chiral auxiliary approaches. For example, nucleophilic addition reactions (e.g., using alkynyl Grignard reagents) to chiral epoxide precursors can yield diastereomerically enriched products. Reaction conditions (temperature, solvent polarity) and catalysts (e.g., organocatalysts or transition-metal complexes) should be optimized to minimize racemization. Post-synthesis purification via recrystallization or chiral chromatography may further enhance purity. Monitoring stereochemistry using polarimetry or chiral HPLC is critical .

Advanced: How can computational modeling resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in biological activity data often arise from structural variations (e.g., substituent positions, stereochemistry) or assay conditions. Computational methods like molecular docking, QSAR (Quantitative Structure-Activity Relationship), and MD (Molecular Dynamics) simulations can predict binding affinities to target proteins (e.g., enzymes or receptors). For instance, comparing the electronic effects of the alkyne group in this compound with analogous diols (e.g., benzene-1,2-diol derivatives) can clarify structure-activity trends. Validate predictions with in vitro assays under standardized conditions (e.g., pH, temperature) to reconcile conflicting results .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

Advanced: What mechanistic insights govern the oxidation of this compound under acidic vs. neutral conditions?

Answer:

Under acidic conditions, the alkyne group may undergo hydration to form a ketone intermediate, while the diol moiety is oxidized to a diketone. In neutral conditions, selective oxidation of the diol to a dialdehyde is more likely. Kinetic studies (e.g., varying [H⁺] or oxidant concentration) and trapping intermediates (e.g., using NaBH₄ for aldehydes) can elucidate pathways. Chromic acid or TEMPO-mediated oxidations are common; monitor reaction progress via TLC or GC-MS .

Basic: How to safely handle and store this compound in laboratory settings?

Answer:

- Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption.

- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers (e.g., KMnO₄) due to the alkyne's reactivity.

- Disposal: Neutralize waste with dilute acid/base before incineration. Follow institutional guidelines for hazardous organics .

Advanced: How does the alkyne group in this compound influence its reactivity compared to saturated diols?

Answer:

The sp-hybridized carbons in the alkyne increase electrophilicity, enabling click chemistry (e.g., Huisgen cycloaddition with azides) or metal-catalyzed cross-couplings. The electron-withdrawing effect of the alkyne also stabilizes adjacent hydroxyl groups, altering acidity (pKa ~14–16 vs. ~15–17 for ethane-1,2-diol). Compare reaction kinetics (e.g., esterification rates) with saturated analogs to quantify these effects .

Basic: How to distinguish cis/trans isomers of this compound experimentally?

Answer:

- Reagent Tests: Use acetone to form acetals; cis isomers react readily due to proximity of hydroxyl groups, while trans isomers do not .

- NMR Analysis: Vicinal coupling constants (J) in ¹H NMR differ: cis (J ≈ 4–6 Hz) vs. trans (J ≈ 2–4 Hz).

- X-ray Crystallography: Resolve absolute configuration for unambiguous identification.

Advanced: What in vitro models assess the genotoxicity of this compound derivatives?

Answer:

- Ames Test: Screen for mutagenicity using Salmonella strains (e.g., TA98, TA100) with/without metabolic activation (S9 mix).

- Micronucleus Assay: Detect chromosomal damage in mammalian cell lines (e.g., CHO-K1).

- Comet Assay: Quantify DNA strand breaks in human lymphocytes.

Compare results with structurally similar compounds (e.g., benzene-1,2-diol derivatives) to identify structure-toxicity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.